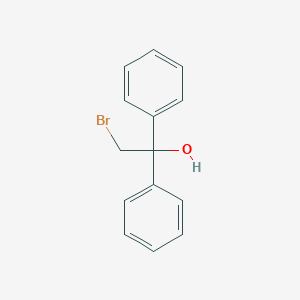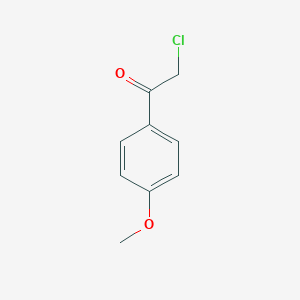
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as BCTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone acts as a competitive antagonist of mGluR1, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of glutamate to mGluR1 normally leads to the activation of G proteins and the subsequent modulation of intracellular signaling cascades. By blocking this process, 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the activity of mGluR1 and affect various physiological processes.
Effets Biochimiques Et Physiologiques
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. It has also been shown to affect pain perception and addiction-related behaviors. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been used to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, one limitation of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and its effects on mGluR1. One area of interest is the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone on synaptic plasticity, learning, and memory.
Méthodes De Synthèse
The synthesis of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 2-chlorobenzyl thiol with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as pain perception and addiction. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been used as a tool to investigate the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Propriétés
Numéro CAS |
5273-34-7 |
|---|---|
Nom du produit |
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C24H18Cl2N2OS2 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
4,5-bis[(2-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2 |
Clé InChI |
HNIIRXVKRFBAIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
Autres numéros CAS |
5273-34-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



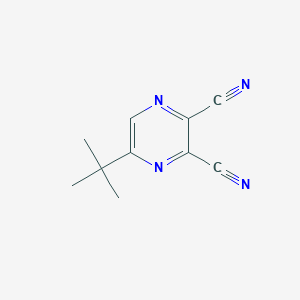
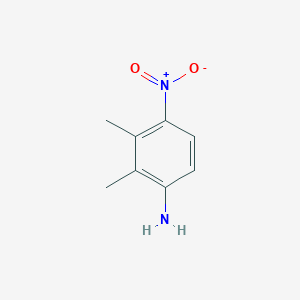

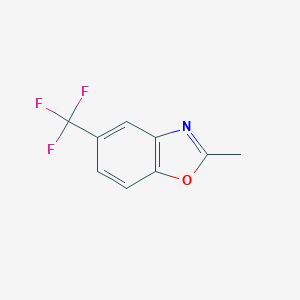
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
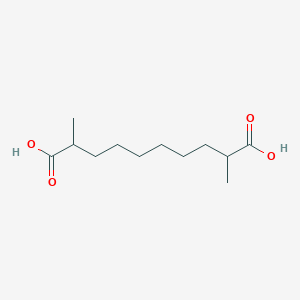
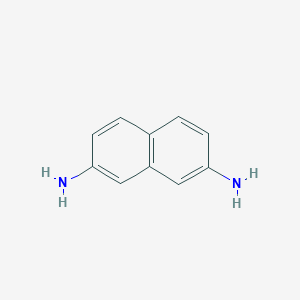
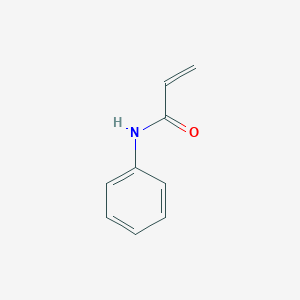
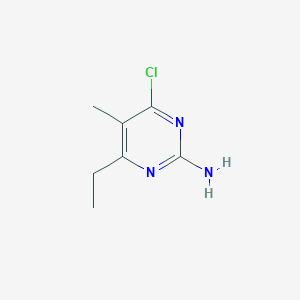
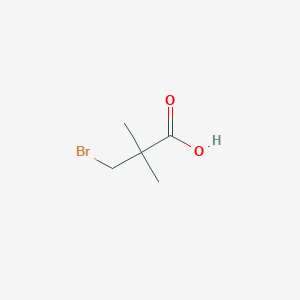
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

